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dihydroxyacetophenone

For Researchers, Scientists, and Drug Development
Professionals
Introduction

2-Bromo-2',4'-dihydroxyacetophenone is a versatile intermediate compound with significant

applications in medicinal chemistry and organic synthesis.[1][2] Its structure, which

incorporates a reactive α-bromoketone and a dihydroxyphenyl moiety, makes it a valuable

precursor for synthesizing a variety of biologically active molecules, including flavonoids and

other therapeutic agents.[1] This technical guide provides a comprehensive overview of the

synthesis and characterization of 2-Bromo-2',4'-dihydroxyacetophenone, including detailed

experimental protocols and tabulated analytical data.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-2',4'-dihydroxyacetophenone
is presented below.
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Property Value Reference

CAS Number 2491-39-6 [1][3][4][5]

Molecular Formula C₈H₇BrO₃ [1][2][3][4][5]

Molecular Weight 231.04 g/mol [1][2][3][4]

Appearance
White to off-white or light beige

amorphous powder
[1][2]

Melting Point 124-132 °C [1][3][4]

Purity ≥ 95-98% [1]

InChI Key
RAULLGKGLGXMOM-

UHFFFAOYSA-N
[1][3][4]

Synthesis of 2-Bromo-2',4'-dihydroxyacetophenone
The most common and direct method for synthesizing 2-Bromo-2',4'-
dihydroxyacetophenone is through the electrophilic bromination of 2',4'-

dihydroxyacetophenone.[1] The reaction specifically targets the alpha-carbon of the acetyl

group.[1] The hydroxyl groups on the aromatic ring are strong activating groups, which can also

direct bromination to the aromatic ring; however, by controlling the reaction conditions,

selective α-bromination can be achieved.
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Caption: Reaction scheme for the synthesis of 2-Bromo-2',4'-dihydroxyacetophenone.

Experimental Protocol: Synthesis
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This protocol details the bromination of 2',4'-dihydroxyacetophenone.

Materials:

2',4'-dihydroxyacetophenone

Bromine (Br₂)

Glacial Acetic Acid

Water

Ice

Hexane

Chloroform

Equipment:

Round-bottom flask with a reflux condenser

Magnetic stirrer with heating mantle

Dropping funnel

Buchner funnel and filter flask

Beakers

Crystallizing dish

Procedure:

Dissolve 2',4'-dihydroxyacetophenone (5 mmol) in glacial acetic acid (20 mL) in a round-

bottom flask equipped with a magnetic stirrer.

Prepare a solution of bromine (5 mmol) in glacial acetic acid (10 mL) in a dropping funnel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the bromine solution dropwise to the stirred solution of 2',4'-dihydroxyacetophenone at

room temperature.

After the addition is complete, heat the reaction mixture to reflux for 2 hours.[6]

Monitor the reaction progress using Thin Layer Chromatography (TLC).

After the reaction is complete, pour the mixture into a beaker containing water (100 mL) and

ice (50 g).[6]

A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

Wash the solid with cold water.

Recrystallize the crude product from a 1:1 mixture of hexane and chloroform to obtain pure

2-Bromo-2',4'-dihydroxyacetophenone as yellow crystals.[6]

Dry the purified product under vacuum.

Characterization of 2-Bromo-2',4'-
dihydroxyacetophenone
The synthesized compound is characterized using various spectroscopic methods and physical

property measurements to confirm its identity and purity.
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Caption: General workflow for the synthesis and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule. While

a complete spectrum for the title compound is not readily available in all public databases, data

from closely related analogs and derivatives provide expected chemical shift ranges.[7]

¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~12.5 Singlet -OH (intramolecular H-bond)

~10.0 Singlet -OH

~7.7 Doublet Aromatic H

~6.4 Doublet Aromatic H

~6.3 Singlet Aromatic H

~4.5 Singlet -CH₂Br

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~195 C=O

~165 C-OH

~162 C-OH

~133 Aromatic C-H

~113 Aromatic C

~108 Aromatic C-H

~103 Aromatic C-H

~31 -CH₂Br

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Use standard

pulse programs. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-

2 seconds, and an appropriate number of scans (e.g., 16 or 32). For ¹³C NMR, a larger

number of scans will be required.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

3400 - 3200 O-H stretch (phenolic, broad)

~1640 C=O stretch (ketone, conjugated)

1600 - 1450 C=C stretch (aromatic)

1300 - 1000 C-O stretch (phenol)

~600 C-Br stretch

Experimental Protocol: IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, run the

sample as a mull in Nujol or using an ATR (Attenuated Total Reflectance) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Expected Mass Spectrometry Data
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m/z Assignment

230/232
[M]⁺, Molecular ion peak (isotopic pattern due to

Br)

151 [M - Br]⁺

123 [M - Br - CO]⁺

Experimental Protocol: Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).[7]

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over

a suitable m/z range (e.g., 50-500).[7] For fragmentation analysis (MS/MS), the molecular

ion can be selected and subjected to collision-induced dissociation.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis and characterization of 2-Bromo-2',4'-
dihydroxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210229#synthesis-and-characterization-of-2-bromo-
2-4-dihydroxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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